nucléosides de purine

Purine nucleosides are fundamental building blocks in biochemistry and play a crucial role in the molecular mechanisms of cells. These compounds consist of purine bases (adenine or guanine) linked to ribose or deoxyribose sugars, forming adenosine, guanosine, or their respective deoxy analogs. Purine nucleosides serve as intermediates in the synthesis and degradation of nucleotides and are involved in various cellular processes such as energy transfer, gene expression regulation, and signal transduction.

In pharmacology, purine nucleosides have diverse applications. Adenosine is used to treat arrhythmias and hypertension due to its ability to inhibit certain types of heart muscle contraction. Additionally, certain analogs of adenosine and guanosine are being investigated for their potential in treating neurological disorders such as multiple sclerosis and Parkinson's disease. Furthermore, these nucleosides can be utilized in antiviral therapies by inhibiting viral replication or as immunomodulators to enhance immune responses against pathogens.

The study and application of purine nucleosides continue to advance our understanding of cellular metabolism and provide promising avenues for therapeutic intervention across multiple medical fields.

| Structure | Nom chimique | CAS | Le MF |

|---|---|---|---|

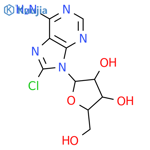

|

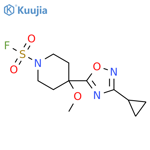

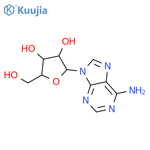

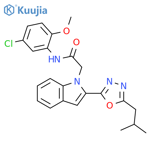

Adenosine,8-(2-hydroxypropyl)- (9CI) | 134895-33-3 | C13H19N5O5 |

|

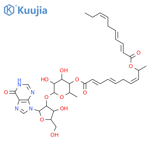

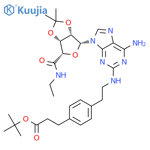

Inosine,2'-O-[6-deoxy-4-O-[(2E,4E,7Z,9S)-1-oxo-9-[[(2E,4E,7Z)-1-oxo-2,4,7-decatrienyl]oxy]-2,4,7-decatrienyl]-a-L-galactopyranosyl]- (9CI) | 157291-78-6 | C36H46N4O12 |

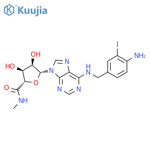

|

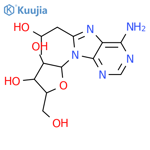

3'-O-Methylguanosine | 10300-27-3 | C11H15N5O5 |

|

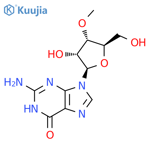

8-Chloroadenosine | 34408-14-5 | C10H12ClN5O4 |

|

I-AB-MECA | 152918-27-9 | C18H20IN7O4 |

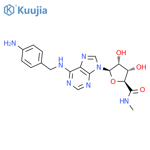

|

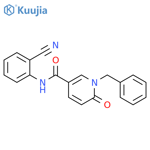

AB-MECA | 152918-26-8 | C18H21N7O4 |

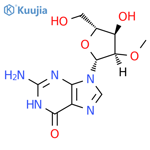

|

2'-O-Methylguanosine | 2140-71-8 | C11H15N5O5 |

|

L-Adenosine | 3080-29-3 | C10H13N5O4 |

|

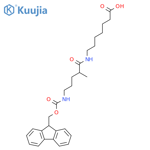

2-4-2-(tert-Butoxycarbonyl)ethylphenylethylamino2’,3’-O-isopropylideneadenosine-5’-N-ethylcarboxamide | 120225-76-5 | C30H41N7O6 |

|

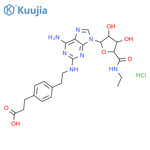

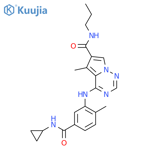

CGS-21680 hydrochloride | 124182-57-6 | C23H30ClN7O6 |

Littérature connexe

-

1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705

Fournisseurs recommandés

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Wuhan Comings Biotechnology Co., Ltd.Factory Trade Brand reagentsNature de l''entreprise: Private enterprises

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNature de l''entreprise: Private enterprises

Produits recommandés

-

-

-

-

BMS 582949 Cas No: 623152-17-0

BMS 582949 Cas No: 623152-17-0 -